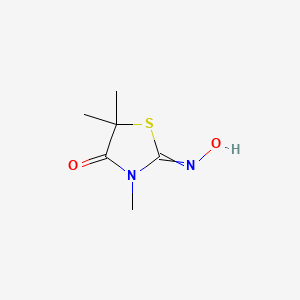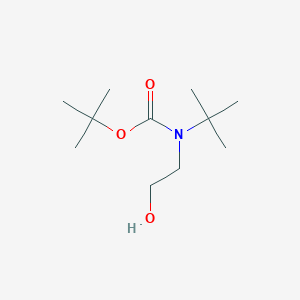
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate can be synthesized by reacting di-tert-butyl dicarbonate with ethanolamine. The reaction typically occurs under basic conditions, often using sodium hydroxide or another base to facilitate the reaction . The process involves the formation of a carbamate linkage between the tert-butoxycarbonyl group and the ethanolamine.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and hydroxylamines are common nucleophiles that react with this compound.
Acids: Trifluoroacetic acid, hydrochloric acid, and sulfuric acid are used for deprotection reactions.
Major Products Formed
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Free Amines: Obtained after deprotection of the tert-butoxycarbonyl group.
Applications De Recherche Scientifique
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is widely used in scientific research, particularly in:
Mécanisme D'action
The primary mechanism of action for tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate involves the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, where selective reactions are necessary .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butoxycarbonylsulfamoyl chloride: Another protecting group used in organic synthesis.
N-tert-butoxycarbonylimidazole: Used for similar purposes in protecting amines.
N-tert-butoxycarbonyl-N’-methylethylenediamine: A related compound with similar protective properties.
Uniqueness
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is unique due to its dual functionality, providing both protection and reactivity. Its stability under various conditions and ease of removal make it a preferred choice in many synthetic applications .
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h13H,7-8H2,1-6H3 |
Clé InChI |
CZUFFMBAWKKWJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CCO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


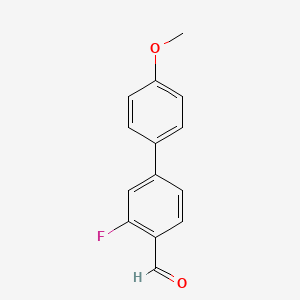
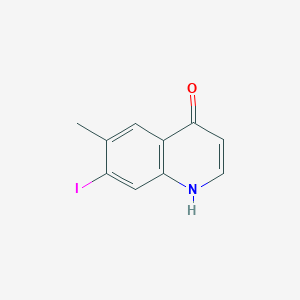
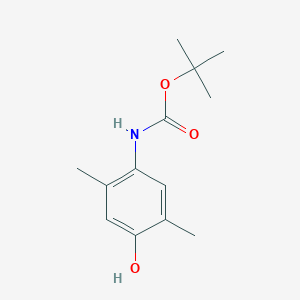

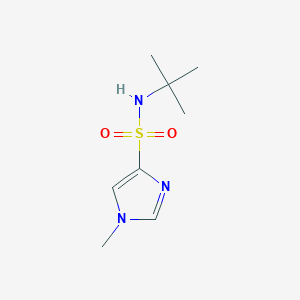
![N,N-Bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B8509794.png)
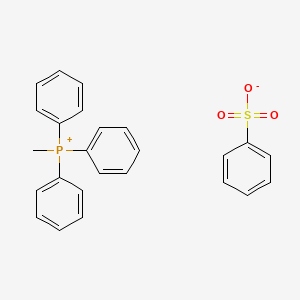
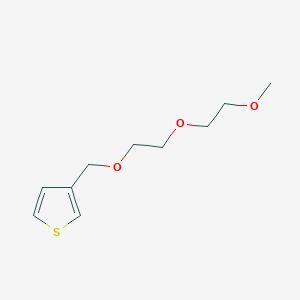
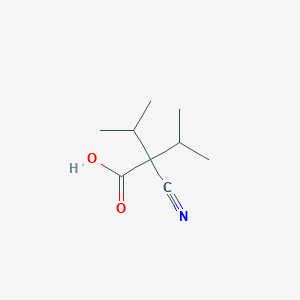

![{3-[(Oxan-2-yl)oxy]propyl}(triphenyl)phosphanium iodide](/img/structure/B8509832.png)
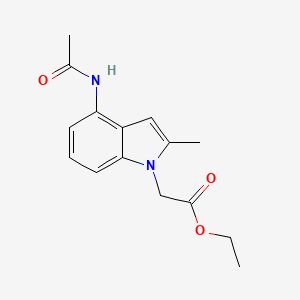
![7-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B8509854.png)
